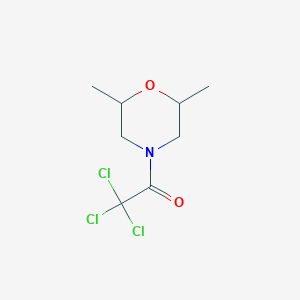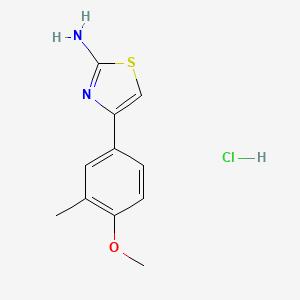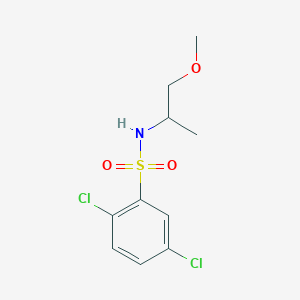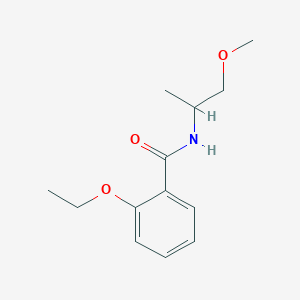
2,6-dimethyl-4-(trichloroacetyl)morpholine
Vue d'ensemble
Description
2,6-dimethyl-4-(trichloroacetyl)morpholine, also known as DMTM, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has been found to have a variety of applications in the field of chemistry and biology. In
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(trichloroacetyl)morpholine is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. This compound has also been found to have anticonvulsant properties, which can be useful in the treatment of epilepsy. Additionally, this compound has been found to have insecticidal properties, which can be useful in the development of new insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(trichloroacetyl)morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a long shelf life. Additionally, it has a variety of applications in the field of chemistry and biology. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic if not handled properly, and it can be difficult to dispose of safely.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-4-(trichloroacetyl)morpholine. One area of research could be focused on the development of new insecticides based on the insecticidal properties of this compound. Another area of research could be focused on the development of new drugs for the treatment of epilepsy based on the anticonvulsant properties of this compound. Additionally, research could be conducted on the potential use of this compound in the treatment of Alzheimer's disease, as it has been found to increase the levels of acetylcholine in the brain. Further studies could also be conducted to better understand the mechanism of action of this compound and its effects on the nervous system.
In conclusion, this compound is a synthetic compound that has a variety of applications in the field of chemistry and biology. It is a useful reagent for the synthesis of other compounds and has potential applications in the development of new insecticides, drugs for the treatment of epilepsy, and treatments for Alzheimer's disease. While there are some limitations to the use of this compound in lab experiments, it remains a valuable tool for scientific research.
Applications De Recherche Scientifique
2,6-dimethyl-4-(trichloroacetyl)morpholine has been widely used in scientific research as a reagent for the synthesis of other compounds. It has been found to be useful in the preparation of a variety of heterocyclic compounds, which have potential applications in the pharmaceutical industry. This compound has also been used in the synthesis of insecticides, herbicides, and fungicides.
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3NO2/c1-5-3-12(4-6(2)14-5)7(13)8(9,10)11/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNTZUNQQHXZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2-{2-[(2,5-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3955906.png)
![1-(4-ethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3955917.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955932.png)
![3-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B3955947.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3955964.png)
![N-(1-cyano-1-methylethyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3955969.png)

![2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride](/img/structure/B3955975.png)

![methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3955993.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide](/img/structure/B3955999.png)